A Technical Guide to the Chemical Properties of (2R)-2-Hydroxypentanedioic Acid
A Technical Guide to the Chemical Properties of (2R)-2-Hydroxypentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-Hydroxypentanedioic acid, also known as D-2-hydroxyglutarate (D-2HG), has emerged from relative obscurity to become a molecule of significant interest in oncology and metabolic research. Initially identified as a minor metabolite, its role as a potent oncometabolite has illuminated novel mechanisms in cancer biology. This technical guide provides a comprehensive overview of the fundamental chemical properties of (2R)-2-hydroxypentanedioic acid, offering a foundational resource for professionals engaged in its study. We will delve into its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide will contextualize these properties within the molecule's profound biological significance, particularly its role in epigenetic reprogramming and tumorigenesis.
Introduction: The Significance of a Chiral Metabolite
(2R)-2-hydroxypentanedioic acid is the (R)-enantiomer of 2-hydroxyglutaric acid, a five-carbon dicarboxylic acid structurally analogous to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle.[1][2] While its enantiomer, L-2-hydroxyglutarate, is associated with a rare inherited neurometabolic disorder, D-2-hydroxyglutarate has gained prominence due to its association with specific cancers.[3]
The significance of D-2HG lies in its production by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, which are frequently found in gliomas, acute myeloid leukemia (AML), and other neoplasms.[1][4] These mutant enzymes acquire a neomorphic function, converting α-KG to D-2HG.[1][5] The accumulation of D-2HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that drive cancer development.[1][6][7] Understanding the chemical properties of this molecule is therefore paramount for developing targeted therapies and diagnostic tools.
Molecular Structure and Stereochemistry
The defining features of (2R)-2-hydroxypentanedioic acid are its two carboxylic acid groups and a hydroxyl group at the chiral center on the second carbon (C2). This stereochemistry is crucial to its biological activity.
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IUPAC Name: (2R)-2-hydroxypentanedioic acid
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Synonyms: D-2-hydroxyglutaric acid, (R)-2-hydroxyglutaric acid, D-2HG
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Molecular Formula: C₅H₈O₅[1]
The presence of two carboxylic acid groups and a hydroxyl group makes the molecule highly polar and capable of extensive hydrogen bonding. The specific spatial arrangement of these functional groups in the (R)-configuration is what allows it to fit into the active sites of α-KG-dependent enzymes.
Caption: 2D structure of (2R)-2-hydroxypentanedioic acid with the chiral center (C*) indicated.
Physicochemical Properties
The physicochemical properties of D-2HG dictate its behavior in biological systems and analytical procedures. As a solid, it typically appears as a white to off-white substance.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₈O₅ | [1] |
| Molecular Weight | 148.11 g/mol | [1][8] |
| Physical State | White to Off-White Solid | [3] |
| Water Solubility | Soluble to 100 mM | [3] |
| pKa (Strongest Acidic) | ~3.28 (Predicted) | [9] |
| logP | -1.0 (Predicted) | [9] |
Acidity: With two carboxylic acid groups, (2R)-2-hydroxypentanedioic acid is a dicarboxylic acid. The pKa of the more acidic proton (likely on the C1 carboxyl group, influenced by the adjacent electron-withdrawing hydroxyl group) is predicted to be around 3.28.[9] This means that at physiological pH (~7.4), the molecule will exist predominantly as the dianion, 2-hydroxyglutarate(2-).[10]
Solubility: Its polarity and capacity for hydrogen bonding render it slightly soluble in water and methanol.[3] This solubility is crucial for its accumulation in the aqueous environment of the cell cytoplasm and mitochondria, as well as for its detection in bodily fluids like serum and urine.[11]
Spectroscopic Profile
Spectroscopic methods are essential for the identification and quantification of D-2HG in research and clinical settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and quantification.[12]
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¹H NMR: The proton spectrum in water shows characteristic signals. The proton at the C2 position (α-proton) typically appears as a multiplet around 4.0 ppm.[8] The protons on C3 and C4 appear as complex multiplets between approximately 1.8 and 2.3 ppm.[8]
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¹³C NMR: The carbon spectrum provides information on the carbon backbone. The carboxyl carbons (C1 and C5) are the most downfield. The chiral carbon (C2) bearing the hydroxyl group is typically observed around 75 ppm.[8]
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Advanced NMR Techniques: 2D NMR techniques like HSQC can be used to correlate proton and carbon signals, aiding in unambiguous assignment.[8][13] Chiral derivatization agents can be used with NMR to resolve and quantify the D and L enantiomers.[14]
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is a highly sensitive method for detecting and quantifying D-2HG, especially in complex biological samples.[11][15]
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Electrospray Ionization (ESI): In negative ion mode, D-2HG is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 147.030.[15]
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Chromatographic Separation: Differentiating between the D and L enantiomers requires chiral chromatography columns or derivatization methods prior to MS analysis.[16]
Chemical Reactivity and Stability
The reactivity of (2R)-2-hydroxypentanedioic acid is governed by its three functional groups: two carboxylic acids and one secondary alcohol.
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Esterification: The carboxylic acid groups can undergo esterification with alcohols under acidic conditions. This reaction is often used in sample preparation for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility.
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Oxidation: The secondary hydroxyl group can be oxidized. In biological systems, the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH) catalyzes the oxidation of D-2HG back to α-ketoglutarate, a key reaction for controlling its levels.[1]
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Lactonization: Under certain conditions, intramolecular cyclization between the hydroxyl group and one of the carboxyl groups could potentially form a lactone, though the free acid is the predominant form in aqueous solution.[12]
The molecule is generally stable under typical physiological conditions, which allows for its accumulation to high levels in IDH-mutant cells.
Biological Significance: The Oncometabolite Effect
The chemical properties of D-2HG are directly linked to its biological function as an oncometabolite. Its structural similarity to α-ketoglutarate allows it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][6]
Caption: D-2HG competitively inhibits α-KG-dependent enzymes, leading to epigenetic changes.
This inhibition has profound downstream effects:
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Epigenetic Alterations: Inhibition of TET DNA hydroxylases and Jumonji C domain-containing histone demethylases leads to DNA and histone hypermethylation, altering gene expression and promoting tumorigenesis.[1][7][17]
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Modulation of Hypoxia Signaling: D-2HG can also inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor (HIF-1α).[4]
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Immune Microenvironment: By affecting immune cells, D-2HG can contribute to an immunosuppressive tumor microenvironment.[2][18]
Experimental Protocols
Protocol: Enzymatic Assay for D-2HG Quantification
This protocol provides a conceptual framework for a common method to quantify D-2HG in biological samples, leveraging its specific enzymatic conversion.[11]
Principle: The enzyme D-2-hydroxyglutarate dehydrogenase (HGDH) specifically oxidizes D-2HG to α-ketoglutarate (αKG), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH can be measured spectrophotometrically or fluorometrically.[11]
Workflow:
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